molecular formula C24H39NaO4 B14812039 Sodium choleate

Sodium choleate

Cat. No.: B14812039
M. Wt: 414.6 g/mol
InChI Key: FHHPUSMSKHSNKW-JGSJKBTHSA-M
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Description

Sodium choleate, also known as sodium cholate, is a bile salt derived from cholic acid. It is an anionic detergent widely used in biochemical research, particularly in protein solubilization and membrane permeabilization. This compound is known for its amphipathic nature, which allows it to interact with both hydrophobic and hydrophilic molecules, making it a versatile compound in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium choleate is typically synthesized from cholic acid, which is a primary bile acid synthesized in the liver from cholesterol. The synthesis involves the neutralization of cholic acid with sodium hydroxide to form this compound. The reaction is as follows:

Cholic Acid+NaOHSodium Choleate+H2O\text{Cholic Acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} Cholic Acid+NaOH→Sodium Choleate+H2​O

The reaction is carried out in an aqueous medium at room temperature, ensuring complete neutralization of the cholic acid .

Industrial Production Methods: Industrial production of this compound often involves the extraction of cholic acid from bovine or ovine bile. The extracted cholic acid is then purified and neutralized with sodium hydroxide to produce this compound. The process is optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium choleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives, which can be used in various biochemical applications.

    Reduction: Reduction reactions can convert this compound back to its parent cholic acid.

    Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Scientific Research Applications

Sodium choleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium deoxycholate: Another bile salt with similar properties but different molecular structure.

    Sodium glycocholate: A bile salt conjugated with glycine, used in similar applications.

    Cholic acid: The parent compound of sodium choleate, used in its free acid form.

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct amphipathic properties. This allows it to form micelles and interact with both hydrophobic and hydrophilic molecules, making it highly effective in solubilizing membrane proteins and other hydrophobic compounds .

Properties

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-;/m1./s1

InChI Key

FHHPUSMSKHSNKW-JGSJKBTHSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

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